molecular formula C13H8ClNO3 B12996927 3-(2-Chloro-5-nitrophenyl)benzaldehyde CAS No. 1242339-09-8

3-(2-Chloro-5-nitrophenyl)benzaldehyde

Cat. No.: B12996927
CAS No.: 1242339-09-8
M. Wt: 261.66 g/mol
InChI Key: QMSREJGOWBGAFQ-UHFFFAOYSA-N
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Description

2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro group at the 2’ position, a nitro group at the 5’ position, and a carbaldehyde group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of o-chloronitrobenzene with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under nitrogen or other inert gas atmospheres to prevent oxidation. The reaction mixture is heated to around 130°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Scientific Research Applications

2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitro-1,1’-biphenyl: Similar structure but lacks the aldehyde group.

    2-Chloro-1,1’-biphenyl: Lacks both the nitro and aldehyde groups.

    5-Nitro-1,1’-biphenyl: Lacks the chloro and aldehyde groups

Uniqueness

2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of all three functional groups (chloro, nitro, and aldehyde) on the biphenyl structure.

Properties

CAS No.

1242339-09-8

Molecular Formula

C13H8ClNO3

Molecular Weight

261.66 g/mol

IUPAC Name

3-(2-chloro-5-nitrophenyl)benzaldehyde

InChI

InChI=1S/C13H8ClNO3/c14-13-5-4-11(15(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-8H

InChI Key

QMSREJGOWBGAFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C=O

Origin of Product

United States

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